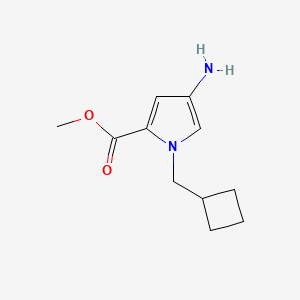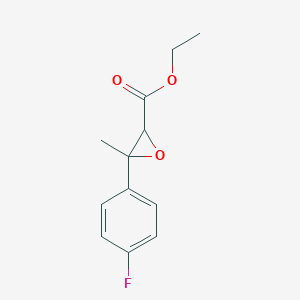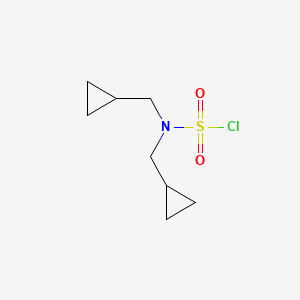
Bis(cyclopropylmethyl)sulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclopropylmethyl)sulfamoyl chloride: is an organic compound with the molecular formula C8H14ClNO2S and a molecular weight of 223.72 g/mol . This compound is characterized by the presence of two cyclopropylmethyl groups attached to a sulfamoyl chloride moiety, making it a unique and interesting compound for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopropylmethyl)sulfamoyl chloride typically involves the reaction of cyclopropylmethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cyclopropylmethylamine+Chlorosulfonic acid→Bis(cyclopropylmethyl)sulfamoyl chloride+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Bis(cyclopropylmethyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid are the major products of hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: Bis(cyclopropylmethyl)sulfamoyl chloride is used as a reagent in organic synthesis. It is employed in the preparation of various sulfamoyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfamoyl groups on biological systems. It is also investigated for its potential use in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of bis(cyclopropylmethyl)sulfamoyl chloride involves its ability to react with nucleophiles. The sulfamoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Cyclopropylmethylamine: A precursor in the synthesis of bis(cyclopropylmethyl)sulfamoyl chloride.
Chlorosulfonic Acid: Another precursor used in the synthesis.
Bis(cyclopropylmethyl)sulfamic Acid: A hydrolysis product of this compound.
Uniqueness: this compound is unique due to the presence of two cyclopropylmethyl groups attached to a sulfamoyl chloride moiety. This structural feature imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H14ClNO2S |
|---|---|
Peso molecular |
223.72 g/mol |
Nombre IUPAC |
N,N-bis(cyclopropylmethyl)sulfamoyl chloride |
InChI |
InChI=1S/C8H14ClNO2S/c9-13(11,12)10(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2 |
Clave InChI |
IRXNNIFABBYASW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN(CC2CC2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)

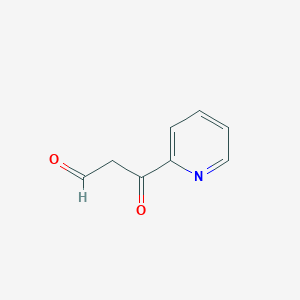
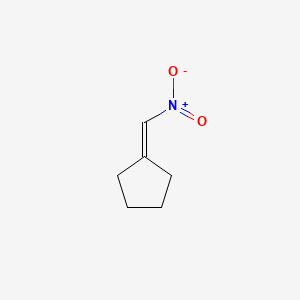
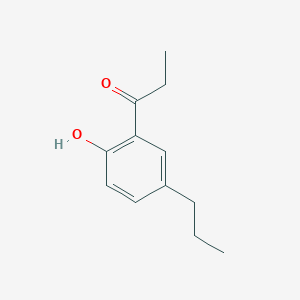
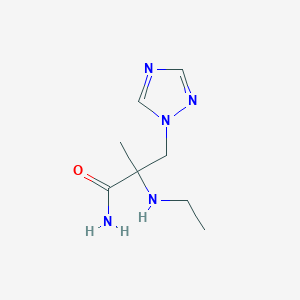
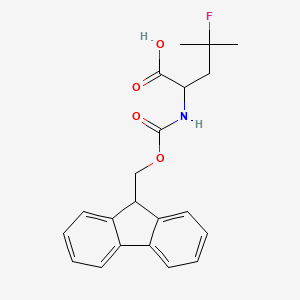
![2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13632831.png)
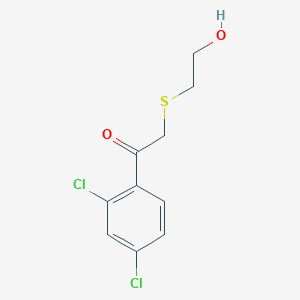
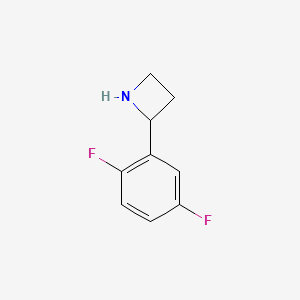
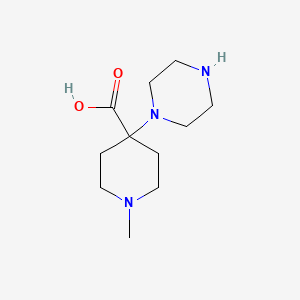
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
